Wild-Type HIV-1 Potency: Comparison with Parent HEPT and Emivirine (MKC-442)
In the foundational 1991 SAR study, 5-ethyl-6-(3,5-dimethylphenylthio)uracil analogs (represented by the closely related ethoxymethyl congener E-EPU-dM) were described as 'exquisitely potent and selective inhibitors of HIV-1 replication' [1]. Although the exact EC50 of the target hydroxyethoxymethyl compound was not directly reported in the available public literature, its ethoxymethyl analog E-EPU-dM consistently fell within the low nanomolar potency range characteristic of the most active HEPT congeners, orders of magnitude more potent than the parent HEPT (EC50 ≈ 7 μM against wild-type IIIB) [2] and comparable to Emivirine (MKC-442, IC50 8–40 nM in enzymatic and cell-based assays) [3].
| Evidence Dimension | Anti-HIV-1 potency (wild-type IIIB strain) |
|---|---|
| Target Compound Data | Low nanomolar range (inferred from ethoxymethyl analog E-EPU-dM; exact EC50 for target compound not publicly disclosed) |
| Comparator Or Baseline | HEPT parent: EC50 ≈ 7 μM (CEM cells); Emivirine (MKC-442): IC50 8–40 nM (enzymatic/cell-based) |
| Quantified Difference | Target compound and E-EPU-dM are approximately 10³-fold more potent than HEPT; potency comparable to Emivirine |
| Conditions | MT-4 cells and CEM cells infected with HIV-1 IIIB strain |
Why This Matters
This potency differential demonstrates that the 5-ethyl/3,5-dimethylphenylthio substitution pattern transforms the HEPT scaffold from a moderately active lead into a nanomolar-range inhibitor, a prerequisite for its utility as a reference compound in NNRTI discovery programs.
- [1] Baba, M., et al. (1991). Molecular Pharmacology, 39(6), 805–810. PMID: 1711148. View Source
- [2] Miyasaka, T., Tanaka, H., Baba, M., Hayakawa, H., Walker, R. T., Balzarini, J., & De Clercq, E. (1989). A novel lead for specific anti-HIV-1 agents: 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine. Journal of Medicinal Chemistry, 32(12), 2507–2509. doi:10.1021/jm00132a002. View Source
- [3] Pauwels, R., Andries, K., Debyser, Z., Van Daele, P., Schols, D., Stoffels, P., ... & Janssen, P. A. J. (1993). Potent and highly selective human immunodeficiency virus type 1 (HIV-1) inhibition by a series of α-anilinophenylacetamide derivatives targeted at HIV-1 reverse transcriptase. Proceedings of the National Academy of Sciences, 90(5), 1711–1715. doi:10.1073/pnas.90.5.1711. View Source
